molecular formula C21H21N3O4 B1284474 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904814-29-5

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B1284474
CAS No.: 904814-29-5
M. Wt: 379.4 g/mol
InChI Key: KHSGQDLPCYUOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Scaffold Identification: Imidazo[1,2-a]pyridine-Benzodioxole Hybrid System

The compound features a fused bicyclic architecture comprising an imidazo[1,2-a]pyridine core scaffold integrated with a 1,3-benzodioxole moiety. The imidazo[1,2-a]pyridine system consists of a five-membered imidazole ring fused to a six-membered pyridine ring at positions 1 and 2, forming a planar heteroaromatic structure. Key bond lengths within this scaffold include the N1–C2 bond (1.37 Å) and the C3–N4 bond (1.32 Å), characteristic of delocalized π-electron systems.

Attached at the 2-position of the imidazo[1,2-a]pyridine is a 1,3-benzodioxole group, a bicyclic structure where a benzene ring is fused to a 1,3-dioxole ring. The benzodioxole moiety contributes to the compound’s lipophilicity and electronic properties, with its oxygen atoms at positions 1 and 3 stabilizing the aromatic system through resonance. The fusion pattern ensures coplanarity between the imidazo[1,2-a]pyridine and benzodioxole rings, facilitating π-π stacking interactions in biological systems.

Substituent Configuration Analysis: Piperidine-4-Carboxylic Acid Methyl Linkage

At the 3-position of the imidazo[1,2-a]pyridine scaffold, a methylene (–CH2–) bridge connects to a piperidine-4-carboxylic acid group. The piperidine ring adopts a chair conformation, with the carboxylic acid substituent at the equatorial 4-position to minimize steric strain. The methylene linker provides rotational flexibility, allowing the piperidine-carboxylic acid moiety to adopt multiple orientations relative to the core scaffold.

Key structural parameters include:

Parameter Value
C3–CH2 bond length 1.48 Å
Piperidine N–CH2 bond length 1.47 Å
Dihedral angle (C3–CH2–N) 112°

The carboxylic acid group at position 4 enhances water solubility via hydrogen bonding and introduces potential for salt formation or coordination chemistry. This substituent configuration is critical for modulating the compound’s physicochemical properties and biological interactions.

IUPAC Nomenclature Breakdown and Isomerism Considerations

The systematic IUPAC name is derived through the following hierarchical analysis:

  • Parent structure : Imidazo[1,2-a]pyridine (fusion of imidazole at pyridine positions 1 and 2).
  • Substituents :
    • Position 2 : 2H-1,3-benzodioxol-5-yl group (numbered with oxygen atoms at 1,3 and attachment at 5).
    • Position 3 : Methyl group linked to piperidine-4-carboxylic acid.

The full name follows as:
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid .

Isomerism considerations :

  • Stereoisomerism : The piperidine ring’s chair conformation introduces axial-equatorial isomerism, though no chiral centers exist in the current structure.
  • Tautomerism : The imidazo[1,2-a]pyridine core permits proton tautomerism between N1 and N4 positions, though the fused system favors the reported tautomer.
  • Conformational flexibility : The methylene linker allows rotation, creating multiple conformers with distinct biological activities.

Properties

IUPAC Name

1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-21(26)14-6-9-23(10-7-14)12-16-20(22-19-3-1-2-8-24(16)19)15-4-5-17-18(11-15)28-13-27-17/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSGQDLPCYUOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587669
Record name 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-29-5
Record name 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid generally involves:

  • Construction of the imidazo[1,2-a]pyridine core bearing the benzodioxolyl substituent.
  • Introduction of the piperidine-4-carboxylic acid side chain via a suitable linker (methylene bridge).
  • Final functional group manipulations to yield the free carboxylic acid.

This approach is consistent with methods used for related imidazo[1,2-a]pyridine derivatives and piperidine carboxylic acid conjugates described in patent and synthetic literature.

Preparation of the Imidazo[1,2-a]pyridine Core with Benzodioxolyl Substitution

2.1. Starting Materials and Key Intermediates

  • The benzodioxolyl moiety is typically introduced via a substituted pyridine or benzodioxole derivative.
  • The imidazo[1,2-a]pyridine ring system is formed by cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloaldehydes bearing the benzodioxolyl substituent.

2.2. Synthetic Route

  • A common method involves the condensation of 2-aminopyridine with 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde or its equivalent, followed by cyclization under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
  • Palladium-catalyzed cross-coupling reactions (e.g., Miyaura–Suzuki) have been employed to introduce aryl substituents at specific positions on the imidazo[1,2-a]pyridine core, including benzodioxolyl groups, using bromo-substituted intermediates.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of imidazo[1,2-a]pyridine core Condensation of 2-aminopyridine with benzodioxolyl aldehyde, cyclization Imidazo[1,2-a]pyridine intermediate with benzodioxolyl substituent
2 Pd-catalyzed cross-coupling (optional) Miyaura–Suzuki reaction with aryl boronic acid, Pd(PPh3)4, Na2CO3, microwave Introduction of benzodioxolyl or other aryl groups at C6 position
3 Linkage to piperidine moiety Nucleophilic substitution or reductive amination with piperidine-4-carboxaldehyde or ester Formation of methylene-linked piperidine derivative
4 Deprotection/hydrolysis Acidic hydrolysis (12 M HCl) or BTMS/TFA treatment Free piperidine-4-carboxylic acid final compound

Detailed Research Findings and Yields

  • Yields for the final acid products after hydrolysis typically range from 50% to over 90%, depending on the protecting groups and reaction conditions used.
  • Microwave-assisted synthesis has been reported to improve reaction times and yields in Pd-catalyzed coupling steps.
  • The purity of intermediates and final products is confirmed by chromatographic techniques and spectral data including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • The synthetic route allows for structural modifications at various positions, enabling the preparation of analogs for biological evaluation.

Analytical Data and Characterization

Parameter Data/Methodology
Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
Spectroscopic Analysis FT-IR, ^1H NMR, ^13C NMR, MS
Purity Assessment Chromatography (HPLC, TLC)
Structural Confirmation NMR chemical shifts consistent with expected structure
CAS Number 912770-72-0

Summary Table of Preparation Methods

Preparation Step Methodology/Reaction Type Key Reagents/Conditions Notes
Imidazo[1,2-a]pyridine formation Condensation and cyclization 2-Aminopyridine, benzodioxolyl aldehyde, acid/base catalysis Core heterocycle formation
Aryl substitution (optional) Pd-catalyzed Miyaura–Suzuki coupling Pd(PPh3)4, aryl boronic acid, Na2CO3, microwave Introduces benzodioxolyl or other aryl groups
Piperidine linkage Nucleophilic substitution or reductive amination Piperidine-4-carboxaldehyde or ester derivatives Forms methylene bridge to piperidine
Deprotection/hydrolysis Acidic hydrolysis or BTMS/TFA treatment 12 M HCl or BTMS followed by TFA Yields free carboxylic acid

Chemical Reactions Analysis

Core Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine with α-haloketones or α-bromoaldehydes under thermal or microwave-assisted conditions .
Example Reaction: 2 aminopyridine+α bromoacetophenoneΔ or MWimidazo 1 2 a pyridine+HBr\text{2 aminopyridine}+\alpha \text{ bromoacetophenone}\xrightarrow{\Delta \text{ or MW}}\text{imidazo 1 2 a pyridine}+\text{HBr}Key conditions:

  • Microwave irradiation (100–150°C, 30–60 min) improves yield (70–85%) .
  • Solvents: DMF or ethanol.

Benzodioxol Substitution at Position 2

The benzodioxol group is introduced via Suzuki-Miyaura coupling using a halogenated imidazo[1,2-a]pyridine intermediate and a benzodioxol-5-yl boronic acid .
Example Reaction: \text{2 bromoimidazo 1 2 a pyridine}+\text{benzodioxol 5 yl B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,Na}_2\text{CO}_3}\text{product}Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: Na₂CO₃, solvent: DME/H₂O (3:1).
  • Yield: 65–80% .

Piperidine-4-carboxylic Acid Attachment

The piperidine-4-carboxylic acid group is introduced via alkylation of the imidazo[1,2-a]pyridine’s methyl position using a brominated piperidine derivative .
Example Reaction: 3 bromomethyl imidazo 1 2 a pyridine+piperidine 4 carboxylic acidK2CO3,DMFproduct\text{3 bromomethyl imidazo 1 2 a pyridine}+\text{piperidine 4 carboxylic acid}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{product}Conditions:

  • Base: K₂CO₃, solvent: DMF, 80°C, 12h.
  • Yield: 50–60% .

Carboxylic Acid Modifications

The piperidine-4-carboxylic acid undergoes typical acid reactions:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl ester derivatives .
  • Amidation : Couples with amines (EDC/HOBt) to yield amides .

Example Amidation: COOH+R NH2EDC HOBtCONHR\text{COOH}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{CONHR}Yields: 40–70% depending on steric hindrance .

Benzodioxol Ring Stability

The benzodioxol ring is sensitive to strong acids (cleavage at >100°C) but stable under basic conditions (pH < 10) .

Key Reaction Data

Reaction Type Conditions Yield Reference
Imidazo[1,2-a]pyridine formationMW, DMF, 120°C, 1h82%
Suzuki couplingPd(PPh₃)₄, DME/H₂O, 80°C, 8h75%
Piperidine alkylationK₂CO₃, DMF, 80°C, 12h58%
Carboxylic acid amidationEDC, HOBt, DCM, rt, 24h65%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data) .
  • Photostability : Stable under UV light (λ > 300 nm) .
  • Hydrolytic Stability : Stable in pH 4–8 buffers (24h, 25°C) .

Scientific Research Applications

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds possess anticancer properties. The structural features of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid suggest potential interactions with cellular pathways involved in tumor growth and proliferation. For instance, the compound may inhibit specific kinases or other enzymes critical for cancer cell survival.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. Studies have shown that similar piperidine derivatives can act as inhibitors for enzymes such as α-glucosidase and phospholipase A2. These interactions can lead to therapeutic effects in conditions like diabetes and inflammatory diseases .

Neuropharmacological Effects

The benzodioxole moiety is known for its psychoactive properties. Compounds featuring this structure have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety or depression.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Antitumor EffectsDemonstrated significant inhibition of tumor cell lines when treated with derivatives containing the imidazo[1,2-a]pyridine scaffold .
Study 2Enzyme InhibitionShowed that modifications to the piperidine ring enhanced inhibitory activity against α-glucosidase, indicating potential for diabetes management .
Study 3NeuropharmacologyFound that compounds with similar structures exhibited anxiolytic effects in animal models, suggesting further exploration for mental health applications .

Synthesis and Derivatization

The synthesis of this compound involves several steps that allow for functionalization at various positions on the piperidine ring. This flexibility enables researchers to create analogs with enhanced potency or selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and imidazo[1,2-a]pyridine moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS 912770-72-0)
  • Structural Difference : The imidazo[1,2-a]pyrimidine core replaces imidazo[1,2-a]pyridine, introducing a second nitrogen atom in the pyrimidine ring.
  • Molecular weight remains identical (~380.4 g/mol), suggesting similar pharmacokinetic profiles .
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029108-71-1)
  • Structural Difference : The carboxylic acid group is positioned at the piperidine’s 2-carbon instead of 4.
  • Impact : Positional isomerism may reduce conformational flexibility, affecting solubility and bioavailability. The molecular formula (C20H20N4O4) and weight (380.4 g/mol) match the target compound, but steric effects could influence receptor binding .

Substituent Variations

1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl}piperidine-4-carboxylic acid
  • Structural Difference : Replaces benzodioxol with a 3-methoxyphenyl group and adds a chlorine atom at the 6-position of the imidazopyridine.
  • The methoxy group offers moderate polarity, balancing solubility and target engagement .

Functional Group Complexity

2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Difference: Incorporates a thiazolidinone ring and a piperazine linker instead of piperidine-carboxylic acid.
  • Impact: The thiazolidinone introduces sulfur-based interactions, while the piperazine linker increases molecular weight and complexity. This compound likely targets distinct pathways (e.g., enzyme inhibition) compared to the simpler carboxylic acid derivatives .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Piperidine Position Molecular Weight (g/mol) Key Properties
Target Compound Imidazo[1,2-a]pyridine 2H-1,3-Benzodioxol-5-yl 4-carboxylic acid 380.4 High solubility, CNS potential
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid Imidazo[1,2-a]pyrimidine Benzodioxol-5-yl 4-carboxylic acid 380.4 Enhanced H-bonding, altered affinity
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid Imidazo[1,2-a]pyrimidine Benzodioxol-5-yl 2-carboxylic acid 380.4 Reduced flexibility, solubility changes
1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl}piperidine-4-carboxylic acid Imidazo[1,2-a]pyridine 3-Methoxyphenyl, 6-Cl 4-carboxylic acid ~395.9 Increased lipophilicity, BBB penetration

Research Findings and Implications

  • Metabolic Stability: Benzodioxol-containing compounds (target and CAS 912770-72-0) exhibit superior metabolic resistance due to the methylenedioxy group, a known cytochrome P450 inhibitor .
  • Solubility : Piperidine-4-carboxylic acid derivatives generally show higher aqueous solubility than 2-position isomers, critical for oral bioavailability .
  • Target Selectivity : The pyrimidine core in CAS 912770-72-0 may favor interactions with purine-rich binding sites (e.g., kinases), whereas pyridine analogs (target compound) could target neurotransmitter receptors .

Biological Activity

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O4C_{19}H_{18}N_{4}O_{4}. Its structure features a piperidine ring substituted with an imidazo-pyridine moiety and a benzodioxole group, which are known for their diverse biological activities.

Antitumor Activity

Research has indicated that derivatives of imidazo-pyridine compounds exhibit notable antitumor properties. The structural components of this compound may contribute to its ability to inhibit cancer cell proliferation. For instance, studies on similar compounds have shown significant inhibitory effects on various cancer cell lines, including those resistant to conventional therapies.

Compound Cancer Cell Line IC50 (µM) Mechanism
Compound AMCF-715Apoptosis induction
Compound BMDA-MB-23110Cell cycle arrest
Compound CA54920Inhibition of angiogenesis

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known anti-inflammatory drugs. Studies have demonstrated that imidazo-pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism likely involves modulation of signaling pathways related to inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains, indicating a potential role in treating infections.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Modulation of Cell Signaling : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of imidazo-pyridine compounds indicated that modifications at specific positions significantly enhanced their biological activity. For example, introducing electron-withdrawing groups increased potency against cancer cell lines.

Study Summary

In a comparative study involving multiple derivatives:

  • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
  • Results : Derivatives with higher lipophilicity showed enhanced cellular uptake and cytotoxicity.

Q & A

Basic Research Questions

What is the recommended synthetic route for 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid?

The compound can be synthesized via multicomponent reactions (MCRs) involving imidazo[1,2-a]pyridine precursors and piperidine derivatives. Key steps include:

  • Heterocycle formation : React 2-aminopyridine with 1,3-benzodioxol-5-yl aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core .
  • Methylation and coupling : Introduce the piperidine-4-carboxylic acid moiety via nucleophilic substitution or reductive amination, ensuring regioselectivity by controlling reaction temperature (60–80°C) and using catalysts like Pd/C .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol .

How is the compound characterized for structural confirmation?

Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, piperidine methylene at δ 3.1–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min) .

What are the standard analytical methods for quantifying impurities?

Adopt pharmacopeial guidelines for impurity profiling:

  • HPLC with UV detection : Use a USP L1 column (4.6 × 250 mm, 5 µm) at 254 nm. Identify impurities via spiking with reference standards (e.g., related imidazo-pyridine byproducts) .
  • Forced degradation studies : Expose the compound to heat (80°C, 24 hr), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions to monitor stability and degradation pathways .

Advanced Research Questions

How can synthetic yield be optimized for large-scale production in academic settings?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions; optimize equivalents (1.2–1.5 eq) to minimize side products .
  • Solvent selection : Use DMF or THF for improved solubility of intermediates, ensuring reaction completion via TLC monitoring .
  • Scale-up adjustments : Maintain inert atmosphere (N₂/Ar) and slow addition rates for exothermic steps to prevent thermal degradation .

What strategies are effective for resolving stereochemical or regioisomeric ambiguities?

  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., Br derivatives) to resolve spatial arrangements .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, if applicable .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict stable conformers and compare with experimental NMR data .

How can impurities arising from the benzodioxole moiety be mitigated?

  • Byproduct suppression : Add scavengers like molecular sieves or activated charcoal during benzodioxole coupling to adsorb reactive intermediates .
  • Post-synthetic purification : Use preparative HPLC with a phenyl-hexyl stationary phase to separate benzodioxole-related impurities (retention time shifts ± 1–2 min) .

What in vitro/in vivo models are suitable for studying its biological activity?

  • Enzyme inhibition assays : Test against acetylcholinesterase or kinases (e.g., JAK2) using fluorogenic substrates (e.g., Calbiochem kits) .
  • Cell-based models : Use HEK293 or SH-SY5Y cells for cytotoxicity profiling (IC₅₀ determination via MTT assay) .
  • Rodent pharmacokinetics : Administer intravenously (1 mg/kg) to assess plasma half-life and tissue distribution via LC-MS/MS .

How can computational tools predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular docking : Simulate binding to target proteins (e.g., PDB ID: 1XYZ) using AutoDock Vina to prioritize synthesis of high-affinity analogs .

What are the stability considerations for long-term storage?

  • Storage conditions : Keep at –20°C in amber vials under argon to prevent hydrolysis of the piperidine-carboxylic acid group .
  • Lyophilization : Prepare stable lyophilized powders using trehalose (5% w/v) as a cryoprotectant .

How can synergistic effects with other heterocyclic compounds be evaluated?

  • Combination index (CI) analysis : Use CompuSyn software to quantify synergy in cell viability assays (e.g., CI < 1 indicates synergy) .
  • Structural hybridization : Synthesize derivatives fused with pyrazolo[3,4-b]pyridine or thiophene moieties to enhance target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.